2,6-dimethyl-5-octyl-1H-pyrimidin-4-one
Description
2,6-Dimethyl-5-octyl-1H-pyrimidin-4-one is a substituted pyrimidinone derivative characterized by a methyl group at positions 2 and 6 and a linear octyl chain at position 3. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their biological and material science applications.
Properties
Molecular Formula |
C14H24N2O |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,6-dimethyl-5-octyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H24N2O/c1-4-5-6-7-8-9-10-13-11(2)15-12(3)16-14(13)17/h4-10H2,1-3H3,(H,15,16,17) |
InChI Key |
CAKFMDLXFQNZIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=C(NC(=NC1=O)C)C |
Isomeric SMILES |
CCCCCCCCC1=C(NC(=NC1=O)C)C |
Canonical SMILES |
CCCCCCCCC1=C(NC(=NC1=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinones
The following table compares 2,6-dimethyl-5-octyl-1H-pyrimidin-4-one with analogous pyrimidinone derivatives, emphasizing structural variations and their implications:
Structural and Functional Analysis:
Lipophilicity vs. Polarity: The octyl chain in the target compound enhances lipid solubility, making it suitable for membrane-penetrating drug candidates. In contrast, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one’s amino and nitroso groups increase polarity, favoring aqueous solubility and hydrogen-bonding interactions in biological systems . The dinitrophenyl-substituted derivative in exhibits strong electron-withdrawing effects, enabling applications in materials science (e.g., non-linear optics) .
Reactivity: The nitroso group in 2,6-diamino-5-nitroso-1H-pyrimidin-4-one facilitates redox reactions and coordination chemistry, whereas the octyl chain in the target compound is chemically inert under most conditions, limiting its direct reactivity .
Thermal and Crystallographic Behavior :
- Compounds with bulky substituents (e.g., octyl) often exhibit lower melting points and amorphous solid states compared to crystalline derivatives like the dinitrophenyl analog in , which benefits from π-stacking interactions .
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